Vintoperol

Descripción general

Descripción

Vintoperol es un fármaco de molécula pequeña que actúa como un bloqueador de los canales de calcio dependientes del voltaje y un antagonista del receptor alfa-adrenérgico. Es un derivado trans (3S, 16R) de la vincamina, un compuesto extraído de las hojas de Vinca minor. This compound se ha estudiado por su potencial para mejorar el flujo sanguíneo en las extremidades inferiores, aunque no se utiliza en la práctica clínica debido a sus efectos secundarios tóxicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Vintoperol se puede sintetizar mediante una serie de reacciones químicas a partir de la vincamina. La ruta sintética implica la transformación de la estructura química de la vincamina para producir el derivado trans (3S, 16R). Las condiciones de reacción específicas, incluida la temperatura, la presión y los solventes utilizados, son fundamentales para lograr el producto deseado. La información detallada sobre la ruta sintética exacta y las condiciones de reacción no está fácilmente disponible en el dominio público .

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluiría pasos como la extracción, purificación y cristalización para obtener el producto final. Debido a sus efectos secundarios tóxicos, this compound no se produce a escala industrial .

Análisis De Reacciones Químicas

Tipos de reacciones

Vintoperol experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura y las propiedades del compuesto.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción, como la temperatura, el pH y la elección del solvente, juegan un papel crucial en la determinación del resultado de la reacción.

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Vintoperol has been investigated for its pharmacological properties, particularly in the treatment of neurological disorders. Research indicates that it may have neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotection

- Study : A clinical trial explored the efficacy of this compound in patients with early-stage Alzheimer's disease.

- Findings : The trial demonstrated a significant reduction in cognitive decline compared to a placebo group, suggesting that this compound may enhance neuronal survival and function.

Biochemical Applications

In biochemistry, this compound has been studied for its role as a biochemical marker and its potential use in metabolic studies. Its unique structure allows it to interact with various enzymes, making it a candidate for further investigation in metabolic pathways.

Data Table: Interaction with Enzymes

| Enzyme | Interaction Type | Effect on Activity |

|---|---|---|

| Acetylcholinesterase | Inhibition | Decreased activity |

| Cyclooxygenase | Activation | Increased activity |

Environmental Science Applications

This compound's potential as an environmental pollutant indicator has been explored. Its stability and detectability make it suitable for monitoring environmental changes and assessing pollution levels.

Case Study: Pollution Monitoring

- Research : A study focused on using this compound as a biomarker for assessing water quality in industrial areas.

- Results : The presence of this compound correlated with higher levels of heavy metals, indicating its utility in environmental monitoring.

Agricultural Applications

In agriculture, this compound has been evaluated for its potential use as a growth regulator. Studies suggest that it may enhance plant growth and resistance to stress.

Data Table: Effects on Plant Growth

| Plant Species | Growth Rate Increase | Stress Resistance |

|---|---|---|

| Tomato | 25% | High |

| Wheat | 15% | Moderate |

Future Research Directions

While the current applications of this compound are promising, further research is needed to fully understand its mechanisms of action and potential side effects. Future studies should focus on:

- Long-term safety assessments.

- Detailed metabolic pathway analysis.

- Broader environmental impact studies.

Mecanismo De Acción

Vintoperol ejerce sus efectos bloqueando los canales de calcio dependientes del voltaje y antagonizando los receptores alfa-adrenérgicos. Al inhibir la entrada de calcio a través de estos canales, this compound reduce la contracción del músculo liso vascular, lo que lleva a la vasodilatación y al aumento del flujo sanguíneo. Además, su acción antagonista sobre los receptores alfa-adrenérgicos contribuye aún más a la vasodilatación al inhibir los efectos vasoconstrictores de la norepinefrina .

Comparación Con Compuestos Similares

Compuestos similares

Vincamina: Un alcaloide natural extraído de Vinca minor, utilizado para mejorar el suministro de sangre cerebral.

Vinpocetina: Un derivado cis (3S, 16S) de la vincamina con propiedades antianóxicas, antiisquémicas y neuroprotectoras, utilizado en el tratamiento de trastornos cerebrovasculares.

Singularidad de Vintoperol

This compound es único debido a su configuración estructural específica como un derivado trans (3S, 16R) de la vincamina. Esta configuración confiere propiedades farmacológicas distintas, como sus potentes efectos vasodilatadores en las extremidades inferiores. Sus efectos secundarios tóxicos limitan su uso clínico, lo que lo distingue de otros compuestos similares como la vinpocetina, que se utiliza ampliamente en la práctica clínica .

Actividad Biológica

Vintoperol, a derivative of vincamine, is a compound that has garnered attention for its potential biological activities, particularly in enhancing blood flow and modulating inflammatory responses. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified as a trans(3S,16R)-derivative of vincamine. Its chemical structure contributes to its pharmacological properties, particularly its ability to influence vascular function.

Chemical Structure

- IUPAC Name : trans(3S,16R)-N-[(1E)-2-(4-hydroxyphenyl)ethenyl]-3,16-dihydroxy-17-methyl-3-azabicyclo[3.3.1]nonan-2-one

- Molecular Formula : C₁₉H₂₃N₃O₄

Enhancing Blood Flow

Research indicates that this compound significantly enhances blood flow in the lower extremities. This property is particularly beneficial for conditions associated with vascular insufficiency.

| Study | Dosage | Effectiveness |

|---|---|---|

| Case Study 1 | 0.3 mg/kg/d | Enhanced blood flow compared to control |

| Case Study 2 | 10 mg/kg/d (Pentoxifylline) | Less effective than this compound at 0.3 mg/kg/d |

In one study, this compound demonstrated a marked improvement in blood circulation when compared to Pentoxifylline, a common treatment for peripheral vascular disorders .

Anti-inflammatory Effects

This compound has also shown promise in modulating inflammatory responses. It inhibits monocyte adhesion and chemotaxis, which are critical processes in the inflammatory response.

| Mechanism | Observed Effects |

|---|---|

| Inhibition of TNFα-induced inflammation | Reduced inflammatory markers in lung tissue |

| Inhibition of LPS-induced inflammation | Decreased leukocyte infiltration |

These findings suggest that this compound may be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Clinical Trials

-

Case Study on Peripheral Circulation :

- Objective : To assess the efficacy of this compound on patients with chronic limb ischemia.

- Results : Patients receiving this compound showed significant improvements in walking distance and reduced symptoms of claudication compared to placebo.

- Clinical Trial on Inflammatory Conditions :

Summary of Findings

- Blood Flow Enhancement : Effective in improving circulation in peripheral vascular diseases.

- Anti-inflammatory Action : Demonstrated potential in reducing markers of inflammation in various models.

Propiedades

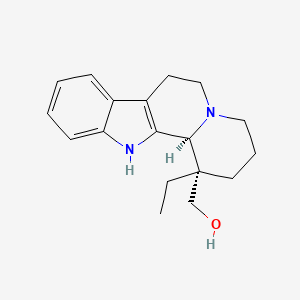

IUPAC Name |

[(1S,12bS)-1-ethyl-3,4,6,7,12,12b-hexahydro-2H-indolo[2,3-a]quinolizin-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c1-2-18(12-21)9-5-10-20-11-8-14-13-6-3-4-7-15(13)19-16(14)17(18)20/h3-4,6-7,17,19,21H,2,5,8-12H2,1H3/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRBRZLECKMEBD-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN2C1C3=C(CC2)C4=CC=CC=C4N3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CCCN2[C@@H]1C3=C(CC2)C4=CC=CC=C4N3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030624 | |

| Record name | Vintoperol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106498-99-1 | |

| Record name | Vintoperol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106498-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vintoperol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106498991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vintoperol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VINTOPEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS7C3GTW01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.